molecular formula C19H22N4O7S B1408245 (2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate CAS No. 1781241-40-4

(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate

Cat. No. B1408245
CAS RN: 1781241-40-4
M. Wt: 450.5 g/mol
InChI Key: QYWPVXAIGJLAGJ-UHFFFAOYSA-N
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Description

The compound “(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. The compound contains a 1,3-dioxolane ring, a sulfonyl group, and a carbamoyl group .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of compounds related to "(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate" involves complex chemical reactions. For instance, the creation of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates by reacting methyl esters of aroylpyruvic acids showcases the intricate processes in synthesizing these compounds. These reactions emphasize the compound's relevance in developing new chemical entities with potential applications in various scientific fields (Gein et al., 2020).

Antimicrobial Activity

The antimicrobial activity of related compounds has been explored, indicating the potential of these chemicals in medical and pharmaceutical research. The investigation into the antimicrobial properties of synthesized compounds, such as the series of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates, reveals their significance in developing new antimicrobial agents (Gein et al., 2020).

Environmental Fate and Agricultural Use

The environmental behavior, including the sorption, desorption, and leaching potential of sulfonylurea herbicides in soils, highlights the environmental impact of these compounds. Understanding their fate in the environment is crucial for assessing their safety and efficacy as agricultural chemicals (Azcarate et al., 2015). Moreover, studies on the degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil offer insights into the biodegradation pathways of these herbicides, contributing to the development of more eco-friendly agricultural practices (Sharma et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not well-documented in the available literature .

properties

IUPAC Name

(2-methyl-1,3-dioxolan-4-yl)methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O7S/c1-11-8-12(2)21-18(20-11)22-19(25)23-31(26,27)16-7-5-4-6-15(16)17(24)29-10-14-9-28-13(3)30-14/h4-8,13-14H,9-10H2,1-3H3,(H2,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWPVXAIGJLAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(O1)COC(=O)C2=CC=CC=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
Reactant of Route 2
Reactant of Route 2
(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
Reactant of Route 3
(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
Reactant of Route 4
Reactant of Route 4
(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
Reactant of Route 5
Reactant of Route 5
(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
Reactant of Route 6
(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate

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